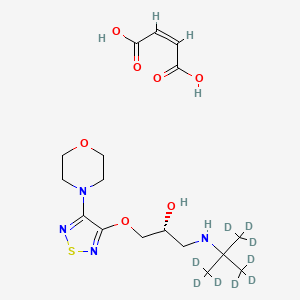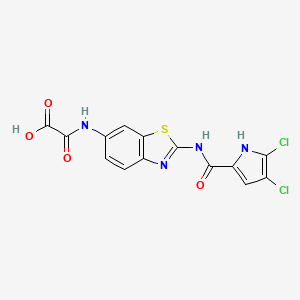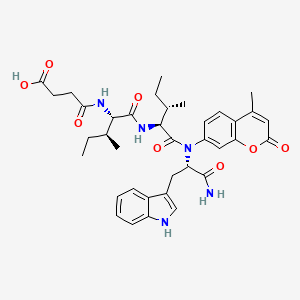
Ertapenem-d4 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertapenem-d4 (disodium) is a deuterium-labeled form of Ertapenem (disodium), a carbapenem antibiotic. This compound is used primarily for scientific research purposes, particularly in the study of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise tracking and quantification during analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem-d4 (disodium) involves the incorporation of deuterium atoms into the Ertapenem molecule. This process typically includes the deprotection and extraction of a polar organic solution containing a crude mono-protected intermediate . The reaction conditions often require controlled environments to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Ertapenem-d4 (disodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the integrity of the deuterium labeling and ensure the compound’s efficacy for research applications .
Chemical Reactions Analysis
Types of Reactions
Ertapenem-d4 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ertapenem-d4 (disodium) is widely used in scientific research, particularly in:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify potential metabolites.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: It helps in understanding the interactions between drugs and biological systems, aiding in the development of new therapeutic agents.
Mechanism of Action
Ertapenem-d4 (disodium) exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, Ertapenem-d4 (disodium) disrupts the formation of the bacterial cell wall, leading to cell lysis and death . The deuterium labeling does not alter the compound’s mechanism of action but allows for more precise tracking in research studies .
Comparison with Similar Compounds
Similar Compounds
Meropenem: Similar to Ertapenem, but with a slightly different spectrum of activity and pharmacokinetic profile.
Doripenem: Another carbapenem with a broad spectrum of activity, often used in severe infections.
Uniqueness of Ertapenem-d4 (disodium)
Ertapenem-d4 (disodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Properties
Molecular Formula |
C22H25N3Na2O7S |
|---|---|
Molecular Weight |
525.5 g/mol |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/t9-,10-,13+,14+,15-,16-;;/m1../s1/i3D,4D,5D,6D;; |
InChI Key |
ICBBVMASSIBEJY-HZCFKPICSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC(=O)[C@@H]2C[C@@H](CN2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O)[2H])C(=O)O)[2H].[Na].[Na] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)




